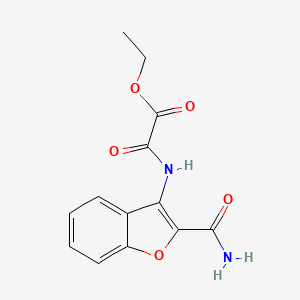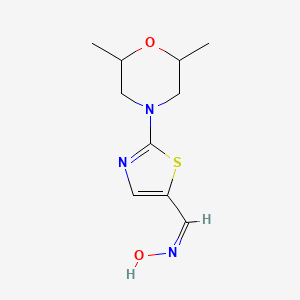
Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. This moiety is often found in various pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, an amide group (from the carbamoyl moiety), and an ester group (from the ethyl 2-oxoacetate moiety) . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For instance, the presence of the benzofuran, amide, and ester groups in this compound could influence its polarity, solubility, stability, and other properties .Scientific Research Applications
Synthesis of Novel Compounds : Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has been utilized in the synthesis of novel α-ketoamide derivatives, offering high purity and yield. This method involved the ring opening of N-acylisatin, leading to the creation of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives (El‐Faham et al., 2013).
Potential as Protein-Tyrosine Phosphatase Inhibitors : Derivatives of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for treating diabetes and obesity. Some compounds showed rapid reversible inhibition with low micro-molar IC(50) values, indicating potential therapeutic applications (Navarrete-Vázquez et al., 2012).
Chemoselective Synthesis : A study demonstrated the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, highlighting the synthetic versatility of ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate. This methodology yielded products with moderate to good yields, showcasing its utility in creating diverse chemical compounds (Pretto et al., 2019).
Antimicrobial Activities : In the realm of antimicrobial research, new diiodocoumarin derivatives with promising activities were synthesized. One of the intermediates in this process was ethyl 2-(3-carbamoyl-6,8-diiodocoumarin-4-yl)-2-cyanoacetate, demonstrating pronounced effects against tested microorganisms (Mohamed et al., 2011).
Bioactive Potentials from Mollusks : A study on mollusks from the Arabian Sea isolated compounds with ethyl acetate-methanol extracts, indicating bioactive potentials. This research adds to the understanding of marine natural products and their potential applications in pharmacology (Chakraborty & Joy, 2019).
Glucosidase Inhibition Studies : Novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed significant inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in treating diseases like diabetes, where glucosidase inhibition is a key therapeutic strategy (Babar et al., 2017).
Antitumor Drug Synthesis : A synthesis method avoiding the use of methyl isocyanate was developed for the antitumor drug temozolomide, starting from ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate. This provides a safer approach to producing important pharmaceutical compounds (Wang et al., 1994).
Future Directions
properties
IUPAC Name |
ethyl 2-[(2-carbamoyl-1-benzofuran-3-yl)amino]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-2-19-13(18)12(17)15-9-7-5-3-4-6-8(7)20-10(9)11(14)16/h3-6H,2H2,1H3,(H2,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTWEOXZOPIHCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2355930.png)
![4-tert-butyl-N-{3-oxo-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2355931.png)

![2-[(thien-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2355934.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2355936.png)

![Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2355939.png)

![N-[1-(4-methylphenyl)ethyl]-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2355942.png)
![3-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2355945.png)


